molecular formula C12H11N3 B1388009 2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile CAS No. 1144478-06-7

2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile

Cat. No. B1388009
CAS RN: 1144478-06-7
M. Wt: 197.24 g/mol
InChI Key: OVTIJHMBTWLGHA-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile, also known as 2-Cyano-2-dimethylaminovinylbenzonitrile, is a chemical compound that has been used in a variety of scientific research applications. It is used as a reagent for the synthesis of a wide variety of compounds, and its mechanism of action has been studied in detail.

Scientific Research Applications

2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a wide variety of compounds, including drugs and other biologically active compounds. It has also been used to study the mechanism of action of drugs and other biologically active compounds. It has been used to study the structure and function of proteins and enzymes, and it has been used in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile is not fully understood. However, it is believed that it acts as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule and forming a covalent bond with it. This covalent bond is then broken, allowing the substrate molecule to be replaced by another molecule. This mechanism of action is believed to be responsible for the wide variety of reactions that 2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile can catalyze.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile are not fully understood. However, it is believed that it can act as an inhibitor of certain enzymes, and it can also affect the activity of certain proteins. It is also believed to have some anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile in laboratory experiments include its high reactivity and its ability to catalyze a wide variety of reactions. It is also relatively easy to synthesize, and it is relatively inexpensive. The main limitation of using this compound in laboratory experiments is that it is toxic and should be handled with care.

Future Directions

The future directions for 2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile are numerous. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Another potential direction is to use it as a reagent in the synthesis of new compounds. Additionally, it could be used as a catalyst in the synthesis of polymers and other materials. Finally, it could be used to study the structure and function of proteins and enzymes.

properties

IUPAC Name

2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-15(2)9-11(8-14)12-6-4-3-5-10(12)7-13/h3-6,9H,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTIJHMBTWLGHA-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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